2-(Carbamimidoylthio)ethanesulfonic acid
Overview
Description
2-(Carbamimidoylthio)ethanesulfonic acid is a chemical compound with the molecular formula C3H8N2O3S2. It is also known by other names such as 2-(2-Sulfoethyl)pseudourea and 2-Sulfoethylcarbamimidothioate . This compound is characterized by its white to off-white solid form and is slightly soluble in methanol and water when heated .
Mechanism of Action
Target of Action
The primary targets of 2-(Carbamimidoylthio)ethanesulfonic acid are Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These proteins play crucial roles in various biological processes, including cell signaling, immune response, and metabolic reactions .
Mode of Action
This interaction can alter the function of the target proteins, influencing the biological processes they are involved in .
Biochemical Pathways
These effects can have downstream impacts on various biological processes, including cell signaling, immune response, and metabolism .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with its targets and the subsequent changes in their activity. These effects can influence various biological processes, potentially leading to changes in cellular function and overall organism health .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Understanding these factors is crucial for optimizing the use of the compound .
Preparation Methods
The synthesis of 2-(Carbamimidoylthio)ethanesulfonic acid involves the reaction of ethane-1,2-dithiol with cyanamide in the presence of a base, followed by sulfonation . The reaction conditions typically include heating and sonication to enhance solubility and reaction rates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Carbamimidoylthio)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Carbamimidoylthio)ethanesulfonic acid has several scientific research applications:
Comparison with Similar Compounds
2-(Carbamimidoylthio)ethanesulfonic acid can be compared with similar compounds such as:
2-(2-Sulfoethyl)pseudourea: Similar in structure but with different functional groups.
2-Sulfoethylcarbamimidothioate: Another structural analogue with similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-carbamimidoylsulfanylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWZZOUNJCHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885323 | |
Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25985-57-3 | |
Record name | 2-[(Aminoiminomethyl)thio]ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25985-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Carbamimidoylsulfanyl)ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025985573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-sulphonatoethyl)isothiouronium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(CARBAMIMIDOYLSULFANYL)ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q288RVR1N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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